molecular formula C18H18BrFN2O B2504749 (5-Bromopyridin-3-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone CAS No. 1797963-62-2

(5-Bromopyridin-3-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone

Cat. No. B2504749
CAS RN: 1797963-62-2
M. Wt: 377.257
InChI Key: FALRGJVZLKWONJ-UHFFFAOYSA-N
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Description

“(5-Bromopyridin-3-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone” is a complex organic compound that contains several functional groups. It has a pyridine ring which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but has a nitrogen atom replacing one carbon atom . It also contains a bromine atom attached to the pyridine ring which is often used in organic synthesis as a way to make a carbon atom more reactive .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridine ring, the introduction of the bromine atom, and the formation of the azepane ring. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom and the pyridine and azepane rings. The bromine atom could potentially be replaced in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting and boiling points, its solubility in various solvents, and its stability under different conditions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a pharmaceutical, it would interact with biological molecules in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its potential effects on biological systems. Proper safety precautions should be taken when handling this compound .

Future Directions

Future research could involve studying the reactivity of this compound, determining its physical and chemical properties, and investigating its potential uses. This could include testing its biological activity and evaluating its potential as a pharmaceutical .

properties

IUPAC Name

(5-bromopyridin-3-yl)-[3-(4-fluorophenyl)azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrFN2O/c19-16-9-15(10-21-11-16)18(23)22-8-2-1-3-14(12-22)13-4-6-17(20)7-5-13/h4-7,9-11,14H,1-3,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALRGJVZLKWONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromopyridin-3-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone

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